molecular formula C12H18N2O2 B6619358 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 2090216-39-8

6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B6619358
CAS No.: 2090216-39-8
M. Wt: 222.28 g/mol
InChI Key: XITQERIEOIEYNZ-UHFFFAOYSA-N
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Description

6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a tert-butyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)7-4-5-8-9(6-7)13-14-10(8)11(15)16/h7H,4-6H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITQERIEOIEYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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